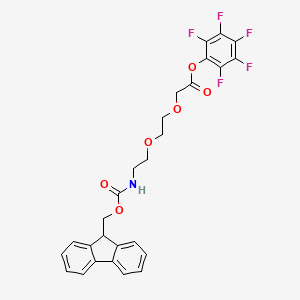![molecular formula C16H18N4O2S B2404991 1-Cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one CAS No. 2248876-42-6](/img/structure/B2404991.png)
1-Cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one is a synthetic organic compound with a complex structure featuring a cyclopropyl group, a triazole ring, and an azetidinone core. This compound's unique configuration contributes to its potential biological and chemical applications, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one typically involves several key steps:
Formation of the Triazole Ring: : The 1,2,4-triazole ring can be synthesized using a cyclization reaction involving hydrazines and carboxylic acids under acidic or basic conditions.
Attachment of the Hydroxyphenyl Group:
Sulfanylmethyl Substitution: : The attachment of the sulfanylmethyl group requires a nucleophilic substitution reaction, utilizing thiol-containing compounds.
Cyclopropyl and Azetidinone Formation: : The cyclopropyl group can be introduced via cyclopropanation of an olefin precursor, while the azetidinone ring is typically formed through an intramolecular cyclization reaction.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions for large-scale synthesis. This includes using efficient catalysts, controlled temperatures, and pressure conditions to ensure high yields and purity. Solvent selection and purification techniques are also critical to the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one undergoes various chemical reactions:
Oxidation: : Can be oxidized to introduce more functional groups or alter existing ones.
Reduction: : Reduction reactions can modify the azetidinone or triazole rings.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially involving the sulfanylmethyl group.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Conditions typically involve strong nucleophiles like sodium methoxide (NaOMe) or electrophiles like alkyl halides.
Major Products Formed
Oxidation: : Hydroxylated derivatives.
Reduction: : Reduced azetidinone or triazole compounds.
Substitution: : Various substituted derivatives depending on the nucleophile/electrophile used.
Scientific Research Applications
This compound has significant applications in various fields:
Chemistry: : Used as a building block for more complex molecules.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and antitumor activities.
Industry: : Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: : Includes enzymes, receptors, and nucleic acids.
Pathways Involved: : Can modulate biochemical pathways such as signal transduction, enzyme inhibition, and gene expression.
Comparison with Similar Compounds
Compared to other similar compounds, 1-Cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one stands out due to its unique structural combination of a cyclopropyl group, triazole ring, and azetidinone core. Similar compounds might include:
1-Cyclopropyl-3-methylazetidin-2-one: : Lacks the triazole ring and hydroxyphenyl group.
3-[[5-(2-Hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one: : Does not have the cyclopropyl group.
This detailed analysis offers a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanisms, and comparisons.
Properties
IUPAC Name |
1-cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-16(8-20(14(16)22)10-6-7-10)9-23-15-17-13(18-19-15)11-4-2-3-5-12(11)21/h2-5,10,21H,6-9H2,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKKPZTVWGKPKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2CC2)CSC3=NNC(=N3)C4=CC=CC=C4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2404910.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2404912.png)
![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2404913.png)


![4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2404918.png)

![Tricyclo[3.2.1.02,4]octane-6-carbaldehyde](/img/structure/B2404922.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2404924.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/new.no-structure.jpg)


